2-methyl-4-nitrosomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-nitrosomorpholine is an organic compound belonging to the class of nitrosamines. It is structurally characterized by a morpholine ring substituted with a methyl group at the second position and a nitroso group at the fourth position. This compound is known for its potential carcinogenic and mutagenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-4-nitrosomorpholine can be synthesized through the nitrosation of 2-methylmorpholine. The reaction typically involves the use of nitrous acid or other nitrosating agents under acidic conditions. The process can be summarized as follows:
Reactants: 2-Methylmorpholine and nitrous acid.
Conditions: Acidic medium, typically at low temperatures to control the reaction rate and prevent decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitrosomorpholine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted morpholine derivatives
Scientific Research Applications
2-Methyl-4-nitrosomorpholine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nitrosamines and related compounds.
Biology: Studied for its mutagenic and carcinogenic effects on biological systems.
Medicine: Investigated for its potential role in cancer research and drug development.
Industry: Used in the rubber industry as a vulcanization accelerator and stabilizer
Mechanism of Action
The mechanism of action of 2-methyl-4-nitrosomorpholine involves its metabolic activation to form reactive intermediates. These intermediates can alkylate DNA, leading to mutations and potentially carcinogenic effects. The compound primarily targets nucleophilic sites in DNA, causing base modifications and strand breaks .
Comparison with Similar Compounds
N-Nitrosomorpholine: Similar structure but without the methyl group.
Dimethylnitrosamine: Contains two methyl groups instead of a morpholine ring.
Diethylnitrosamine: Contains two ethyl groups instead of a morpholine ring.
Uniqueness: 2-Methyl-4-nitrosomorpholine is unique due to its specific substitution pattern, which influences its reactivity and biological effects. The presence of both a methyl and a nitroso group on the morpholine ring distinguishes it from other nitrosamines and affects its chemical behavior and toxicity .
Properties
CAS No. |
75881-16-2 |
---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3-methyl-4-nitrosomorpholine |
InChI |
InChI=1S/C5H10N2O2/c1-5-4-9-3-2-7(5)6-8/h5H,2-4H2,1H3 |
InChI Key |
MTIPGZBWERLLCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1N=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.